molecular formula C13H10ClN5OS2 B2864650 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide CAS No. 1202990-67-7

2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Cat. No. B2864650
CAS RN: 1202990-67-7
M. Wt: 351.83
InChI Key: VCADRZPQFMKZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C13H10ClN5OS2 and its molecular weight is 351.83. The purity is usually 95%.
BenchChem offers high-quality 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have demonstrated potential in antimicrobial applications. Studies have focused on synthesizing and evaluating the antimicrobial efficacy of various thiadiazole derivatives. For instance, the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans (Sah et al., 2014).

Synthesis Methods

Research has also focused on the synthesis methods of related compounds, aiming to improve efficiency and yield. For example, the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under solvent-free conditions has been explored, leading to compounds with promising anticancer activity (Tiwari et al., 2017).

Anticancer Evaluations

Several studies have investigated the anticancer properties of thiadiazole derivatives. For example, the synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives against various cancer cell lines have been examined, revealing some compounds with significant activity (Cai et al., 2016).

Molecular Dynamics Studies

The corrosion inhibition performances of thiadiazole and thiadiazole derivatives against the corrosion of iron have been predicted using quantum chemical parameters and molecular dynamics simulations. This approach helps in understanding the interactions at the molecular level and guides the design of effective corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name

2-(3-chloroanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS2/c1-7-18-19-13(22-7)17-11(20)10-6-21-12(16-10)15-9-4-2-3-8(14)5-9/h2-6H,1H3,(H,15,16)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCADRZPQFMKZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chlorophenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.